molecular formula C9H5F3S B162923 5-Trifluoromethylbenzo[b]thiophene CAS No. 132896-18-5

5-Trifluoromethylbenzo[b]thiophene

Cat. No. B162923
CAS RN: 132896-18-5
M. Wt: 202.2 g/mol
InChI Key: VXLMZARIOJWWCJ-UHFFFAOYSA-N
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Description

5-Trifluoromethylbenzo[b]thiophene is a chemical compound with the molecular formula C9H5F3S and a molecular weight of 202.2 . It is primarily used for research and development .


Synthesis Analysis

Thiophene derivatives, including 5-Trifluoromethylbenzo[b]thiophene, can be synthesized through various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other significant synthetic methods include the Paal–Knorr, Fiesselmann, and Hinsberg syntheses .


Molecular Structure Analysis

The molecular structure of 5-Trifluoromethylbenzo[b]thiophene consists of a thiophene ring attached to a benzene ring with a trifluoromethyl group at the 5-position . Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms .


Chemical Reactions Analysis

Thiophene derivatives, including 5-Trifluoromethylbenzo[b]thiophene, are essential heterocyclic compounds with a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

5-Trifluoromethylbenzo[b]thiophene has a density of 1.38 g/cm3 and a boiling point of 232.297°C at 760 mmHg .

Scientific Research Applications

Chemical Synthesis and Mechanistic Insights

The study conducted by Pozo et al. (2021) sheds light on the chemical synthesis involving thiophene derivatives, where 2-(trimethylsilyl)thiophen-3-yl triflate reacts to form tetraphenylbenzo[b]thiophene. This reaction was initially thought to proceed through a 2-thiophyne intermediate but was later clarified to involve a ketocarbene intermediate, leading to a tricyclic product after a series of thermal rearrangements. This finding provides insights into the reactivity and synthetic utility of thiophene derivatives in organic chemistry Pozo, I., Cobas, A., Peña, D., Guitián, E., & Pérez, D. (2021). Toward 2-Thiophyne: Ketocarbene versus Hetaryne Intermediates from 2-(Trimethylsilyl)thiophen-3-yl Triflate. Organic letters.

Molecular Structure and Reactivity

Wu et al. (2013) explored the bromination selectivity in the modification of 5-diarylamino-2-methylbenzo[b]thiophene, a triphenylamine-based charge-transporting material. Their findings revealed "abnormal" bromination at specific positions due to a unique electron structure, challenging previous understandings and opening avenues for further functionalization of thiophene derivatives Wu, B.-P., Pang, M., Tan, T.-f., & Meng, J. (2013). "Abnormal" bromination reaction selectivity of 5-diarylamino-2-methylbenzo[b]thiophene caused by a "non-planar" conjugated model: Synthesis and theoretical calculation. Journal of Molecular Structure.

Biological Activity and Pharmaceutical Applications

Research by Abdo et al. (2020) on tetrahydrobenzo[b]thiophene derivatives highlighted their potential as anticancer agents and kinase inhibitors. This work involved synthesizing novel 1,2,4-triazines from tetrahydrobenzo[b]thiophene derivatives, which showed significant anticancer activity and kinase inhibitory potency, demonstrating the therapeutic potential of benzo[b]thiophene derivatives in oncology Abdo, N. Y. M., Mohareb, R. M., & Halim, P. A. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic chemistry.

Antimicrobial Applications

Mabkhot et al. (2016) investigated the antimicrobial activities of novel armed thiophene derivatives, highlighting the importance of substituents on bioactivity. Their study underscores the potential of thiophene derivatives in developing new antibiotics and the importance of controlled pharmacomodulation in drug design Mabkhot, Y., Alatibi, F., El-Sayed, N., Al-showiman, S., Kheder, N. A., Wadood, A., Rauf, A., Bawazeer, S., & Hadda, T. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules.

Mechanism of Action

Thiophene-based compounds have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . They interact with receptors, especially against cyclooxygenase (COX) and lipoxygenase (LOX) .

Safety and Hazards

5-Trifluoromethylbenzo[b]thiophene is primarily used for research and development and is not advised for medicinal, household, or other uses . For safety data, please refer to the relevant safety data sheets .

Future Directions

Thiophene-based compounds, including 5-Trifluoromethylbenzo[b]thiophene, have been the focus of many recent studies due to their potential as biologically active compounds . They are expected to continue playing a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

5-(trifluoromethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3S/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLMZARIOJWWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471710
Record name 5-(Trifluoromethyl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Trifluoromethylbenzo[b]thiophene

CAS RN

132896-18-5
Record name 5-(Trifluoromethyl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-trifluoromethyl-benzo[b]thiophene-2-carboxylic acid (2.00 g, 8.12 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5.0 mL, 34 mmol) in DMA (13 mL) was heated via microwave irradiation at 200° C. for 1 h. The reaction was cooled to rt, diluted with HCl (1 N aq., 20 mL) and extracted with EtOAc (20 mL). The organic layer was washed with water (10 mL), dried (Na2SO4) and concentrated. The residue was taken up in Et2O (25 mL) and washed with water (25 mL). The aqueous layer was extracted with Et2O (10 mL×2). The combined Et2O layers were dried (Na2SO4) and concentrated. The crude material was purified (FCC) to yield the title compound (1.22 g, 74%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
74%

Q & A

Q1: What is the significance of the geometric isomers in the context of this research?

A1: The research focuses on two geometric isomers of the studied compound, denoted as E and Z isomers. These isomers possess distinct spatial arrangements of their atoms, potentially leading to differences in their pharmacological properties. The study demonstrates that these isomers exhibit stereoselective disposition [], meaning they are handled differently by the body. Specifically, the E isomer is eliminated faster than the Z isomer in dogs. This finding highlights the importance of understanding isomer-specific behavior in drug development, as different isomers may have varying efficacy, safety, and pharmacokinetic profiles.

Q2: What analytical challenges were addressed in this research, and how were they overcome?

A2: The researchers developed a highly sensitive and specific high-performance liquid chromatography (HPLC) assay coupled with electrochemical (EC) detection to quantify the E and Z isomers in biological samples. This method was necessary due to the strong light absorption of both isomers, which causes photoisomerization [] – the conversion of one isomer into the other upon light exposure. This phenomenon could confound analysis and lead to inaccurate results. By developing and validating this specialized HPLC-EC method, the researchers ensured accurate measurement of individual isomers, allowing for a clearer understanding of their respective pharmacokinetic profiles.

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